8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one
Description
8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one (Compound A, CAS: 460346-02-5) is a spirocyclic quinazolinone derivative with a molecular formula of C₁₄H₁₇ClN₂O₂ and a molecular weight of 280.75 g/mol . The compound features a cyclohexane ring fused to a quinazolinone core via a spiro junction, with a chlorine substituent at position 8' and a methoxy group at position 5'. It has been classified as a discontinued product, likely due to commercial or synthetic challenges .
Properties
IUPAC Name |
8-chloro-5-methoxyspiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-10-6-5-9(15)12-11(10)14(17-13(18)16-12)7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGVQVPEASPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)NC(=O)NC23CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the spirocyclohexane ring. Key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Spirocyclization: The spirocyclohexane ring is introduced via a nucleophilic substitution reaction, where a suitable cyclohexane derivative reacts with the quinazolinone intermediate under basic conditions.
Chlorination and Methoxylation: The final steps involve the selective chlorination and methoxylation of the spiroquinazolinone to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 8’-Chloro-5’-formyl-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one, while substitution of the chloro group with an amine could produce 8’-Amino-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with spirocyclic structures, such as 8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells through multiple pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural characteristics allow it to interact with bacterial membranes or inhibit key enzymes involved in bacterial metabolism. Preliminary studies suggest that it may be effective against a range of Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of spiro compounds have highlighted their potential in treating neurodegenerative diseases. The unique structure of this compound could provide protective effects against oxidative stress and inflammation in neuronal cells .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| "Anticancer Activity of Spiro Compounds" | 2020 | Demonstrated significant inhibition of tumor growth in vitro using various cancer cell lines. |
| "Antimicrobial Efficacy of Quinazoline Derivatives" | 2021 | Showed promising results against multiple bacterial strains with low minimum inhibitory concentrations (MIC). |
| "Neuroprotective Properties of Spiro Compounds" | 2022 | Identified mechanisms of action related to oxidative stress reduction and inflammatory response modulation. |
Mechanism of Action
The mechanism of action of 8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Spectral Data Comparison
Notes:
- Compound B’s C=O stretch at 1644 cm⁻¹ aligns with typical quinazolinone carbonyls, while triazoloquinazolines show shifts due to fused triazole rings .
- Absence of NMR data for Compound A limits direct comparison, but structural analogs suggest aromatic protons resonate near δ 7–8 ppm.
Biological Activity
8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. The unique structural features of this compound may contribute to its pharmacological properties.
- Molecular Formula : C14H17ClN2O2
- Molecular Weight : 280.75 g/mol
- CAS Number : 460346-02-5
The synthesis of this compound typically involves the reaction of cyclohexanone with 1-(2-chloro-5-methoxyphenyl)urea under specific conditions, yielding a product with a reported yield of approximately 78% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of spiro compounds, including this compound. In vitro assays have demonstrated that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 20 µM |
| Escherichia coli | < 25 µM |
| Mycobacterium tuberculosis | < 15 µM |
These findings indicate that the compound may possess significant antibacterial properties, warranting further investigation into its mechanism of action and therapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays performed on human liver cancer cells (HepG2) revealed that this compound has an IC20 value greater than 40 µM, indicating low toxicity at this concentration. This suggests that the compound could be a suitable candidate for further development in cancer therapy .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific enzyme targets involved in metabolic pathways, potentially modulating their activity and influencing cellular processes .
Case Studies and Research Findings
Several studies have explored the biological activity of similar spiro compounds, providing insights into their pharmacological profiles:
- Study on Enzyme Inhibition : A related study found that spiro compounds can inhibit 11β-HSD1, an enzyme involved in cortisol metabolism. The inhibition was comparable to known inhibitors like carbenoxolone, suggesting that similar mechanisms might be applicable to our compound .
- Antimycobacterial Activity : Research has shown that certain spiro compounds possess significant activity against Mycobacterium tuberculosis. This aligns with the observed antimicrobial properties of this compound .
Q & A
Q. What are the optimal synthetic routes for 8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one?
A robust method involves reacting substituted 2-aminobenzamide derivatives with cyclohexane-based amines under catalytic conditions. For example:
- Key steps : Use 1,4-dioxane as a solvent at 140°C with catalytic Ru complexes (e.g., 3 mol% catalyst loading).
- Yields : Up to 98% for structurally analogous spiroquinazolinones (e.g., compound 3l in ).
- Purification : Column chromatography (silica gel) ensures high purity .
Alternative routes include condensation reactions with glyoxal derivatives, as seen in , though yields may vary depending on substituents .
Q. How is the compound characterized post-synthesis?
Standard characterization protocols include:
- NMR spectroscopy : 1H and 13C{1H} NMR confirm regiochemistry and substituent placement.
- Mass spectrometry : GC-MS and HRMS (ESI-TOF) validate molecular weight and structural integrity .
- Crystallography : X-ray diffraction (e.g., SHELX refinement) resolves stereochemical ambiguities, though no direct data exists for this compound; analogous spiroquinazolones show well-defined spirocyclic geometries .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity when introducing halogen or methoxy substituents?
Substituent effects are critical:
- Chloro groups : Electron-withdrawing Cl at position 8' may reduce nucleophilicity, requiring elevated temperatures (140°C) or longer reaction times (e.g., 20 hours in ).
- Methoxy groups : Electron-donating OMe at position 5' can stabilize intermediates, improving yields (e.g., 98% for 3l vs. 88% for 3k in ).
Methodological approach : Systematically vary reaction conditions (temperature, catalyst loading) and employ kinetic studies to identify rate-limiting steps .
Q. How does X-ray crystallography aid in structural confirmation of spiroquinazolinones?
Crystallography resolves challenges in spirocyclic systems:
- SHELX refinement : Programs like SHELXL handle twinning and high-resolution data, critical for confirming spiro-junction geometry (e.g., bond angles and torsional strain) .
- Case study : For analogous compounds (e.g., 5-amino-5′-chloro-spiroimidazopyridine), crystallography confirmed non-planar quinazolinone rings and hydrogen-bonding networks .
Q. What biological activities are predicted for this compound based on structural analogs?
Spiroquinazolinones exhibit kinase inhibition potential:
- FGFR1 inhibition : Derivatives with chloro and methoxy groups show strong binding to FGFR1’s ATP-binding pocket (docking studies in ).
- EGFR-TKI activity : Structural analogs (e.g., 3,4-dihydro-oxazinoquinazolins) demonstrate nanomolar IC50 values against EGFR mutants .
Experimental design : Perform enzymatic assays (e.g., ADP-Glo™ kinase assays) and molecular dynamics simulations to validate target engagement .
Q. How can safety concerns (e.g., toxicity) be addressed during synthesis and handling?
Risk mitigation :
- Acute toxicity : Wear PPE (gloves, goggles) due to H302 (harmful if swallowed) and H319 (eye irritation) classifications .
- Ventilation : Use fume hoods to avoid inhalation hazards (H332) during solvent evaporation .
Trade-offs : Optimize reaction scalability (e.g., flow chemistry in ) to minimize exposure while maintaining yield .
Contradiction Analysis
Q. Why do similar synthetic protocols yield divergent results for spiroquinazolinones?
Critical factors :
- Solvent polarity : 1,4-dioxane () vs. ethanol () affects reaction kinetics and byproduct formation.
- Catalyst selection : Ru-based catalysts () may outperform non-metallic systems in spirocyclization.
Resolution : Use Design of Experiments (DoE) to statistically isolate variable impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
